Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Description
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Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 3-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-7-5-6-8(14)9(13)10(15)17-4/h9H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEKOYYXLZWEFQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(=O)C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445800 | |
| Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122019-53-8 | |
| Record name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for Methyl 1-Boc-3-oxopiperidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. Two primary convergent synthesis strategies are presented: a Dieckmann condensation approach and a route involving the oxidation of a piperidine precursor. This document offers a detailed analysis of the chemical principles, step-by-step experimental protocols, and critical process parameters for each pathway. The intended audience includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of Substituted Piperidines
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged structure in drug design. Specifically, 3-oxopiperidine derivatives serve as key intermediates in the synthesis of various biologically active compounds. The presence of a methyl carboxylate at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom provides orthogonal handles for further synthetic manipulations, making this compound a highly versatile synthon for the construction of complex molecular architectures.
This guide will explore two robust synthetic routes to this target molecule, providing the user with the necessary information to make informed decisions based on available starting materials, scalability, and desired stereochemical outcomes.
Retrosynthetic Analysis
A retrosynthetic analysis reveals two primary disconnection strategies for the target molecule, this compound (I).
Pathway A focuses on the formation of the piperidine ring via an intramolecular Dieckmann condensation of a suitable acyclic N-Boc-protected amino diester (II).[2][3] This approach builds the cyclic core and introduces the β-keto ester functionality in a single, elegant step.
Pathway B relies on the functionalization of a pre-existing piperidine ring. This strategy involves the synthesis of a Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate intermediate (III), followed by oxidation of the hydroxyl group to the corresponding ketone.[4]
Pathway A: Synthesis via Dieckmann Condensation
The Dieckmann condensation is a powerful and reliable method for the synthesis of five- and six-membered cyclic β-keto esters from the intramolecular cyclization of diesters in the presence of a strong base.[5][6]
Rationale and Strategy
This pathway hinges on the synthesis of a suitable acyclic precursor, an N,N-bis(alkoxycarbonylmethyl)amine derivative, which upon treatment with a base, undergoes intramolecular cyclization to yield the target 3-oxopiperidine-2-carboxylate. The choice of starting materials and the sequence of their assembly are critical for the successful synthesis of the acyclic diester.
Synthesis of the Acyclic Precursor
The synthesis of the acyclic N-Boc-amino diester precursor can be envisioned starting from readily available materials. A plausible route involves the sequential alkylation of an amino acid derivative.
Experimental Protocol: Dieckmann Condensation
Step 1: Synthesis of Dimethyl N-Boc-2-aminomalonate
-
To a solution of dimethyl 2-aminomalonate hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (2.2 equivalents) at 0 °C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify by column chromatography on silica gel to yield pure dimethyl N-Boc-2-aminomalonate.
Step 2: Alkylation to form the Acyclic Diester (II)
-
To a solution of dimethyl N-Boc-2-aminomalonate (1 equivalent) in an anhydrous aprotic solvent like tetrahydrofuran (THF), add a strong, non-nucleophilic base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl 3-bromopropanoate (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the acyclic diester precursor (II).
Step 3: Dieckmann Condensation to this compound (I)
-
To a solution of the acyclic diester (II) (1 equivalent) in an anhydrous solvent such as toluene, add a strong base like sodium ethoxide or potassium tert-butoxide (1.2 equivalents) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Cool the reaction to room temperature and carefully quench by adding a dilute acid (e.g., 1 M HCl) until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound (I).
| Step | Reactants | Reagents | Solvent | Typical Yield |
| 1 | Dimethyl 2-aminomalonate HCl | (Boc)₂O, Triethylamine | Dichloromethane | 85-95% |
| 2 | Dimethyl N-Boc-2-aminomalonate | Sodium Hydride, Methyl 3-bromopropanoate | THF | 60-75% |
| 3 | Acyclic Diester (II) | Sodium Ethoxide | Toluene | 50-65% |
Pathway B: Synthesis via Oxidation of a Hydroxy-Ester Precursor
This alternative pathway commences with a pre-formed heterocyclic system, pyridine-2,3-dicarboxylic acid, and introduces the desired functionalities through a series of transformations.
Rationale and Strategy
The core of this strategy is the stereoselective reduction and subsequent oxidation of a piperidine intermediate. Starting from a commercially available, inexpensive pyridine derivative allows for the rapid construction of the piperidine ring. The key challenges in this pathway are the chemoselective reduction of one of the two ester groups and the final mild oxidation step.
Experimental Protocol: Oxidation Pathway
Step 1 & 2: Synthesis of Dimethyl piperidine-2,3-dicarboxylate
-
Esterify pyridine-2,3-dicarboxylic acid using methanol and a catalytic amount of sulfuric acid under reflux to obtain dimethyl pyridine-2,3-dicarboxylate.[7]
-
Hydrogenate the resulting diester using a catalyst such as Palladium on carbon (Pd/C) or Rhodium on alumina under a hydrogen atmosphere.[8][9] This reduction of the pyridine ring to a piperidine is typically high-yielding.[8]
Step 3: N-Boc Protection
-
To a solution of dimethyl piperidine-2,3-dicarboxylate (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.2 equivalents) followed by di-tert-butyl dicarbonate (1.1 equivalents).
-
Stir the reaction at room temperature for 12-16 hours.
-
Work up the reaction as described in Pathway A, Step 1, to yield dimethyl 1-Boc-piperidine-2,3-dicarboxylate.
Step 4: Selective Ester Reduction
This is a critical and potentially challenging step. A chemoselective reducing agent is required to reduce the C3-ester to a hydroxyl group while leaving the C2-ester intact. The steric hindrance around the C2-ester may facilitate this selectivity.
-
To a solution of dimethyl 1-Boc-piperidine-2,3-dicarboxylate (1 equivalent) in an anhydrous solvent like THF at -78 °C, add a mild and selective reducing agent such as diisobutylaluminium hydride (DIBAL-H) (1.1 equivalents) dropwise.
-
Stir the reaction at -78 °C for 2-3 hours.
-
Quench the reaction with methanol, followed by a saturated solution of Rochelle's salt, and allow it to warm to room temperature.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography to isolate Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate (III).
Step 5: Oxidation to this compound (I)
A mild oxidation method is crucial to avoid side reactions. Swern oxidation or Dess-Martin periodinane (DMP) oxidation are excellent choices.[10][11][12]
Swern Oxidation Protocol:
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 equivalents) dropwise, maintaining the temperature below -65 °C.[4]
-
Stir for 15 minutes, then add a solution of the alcohol (III) (1 equivalent) in dichloromethane, again keeping the temperature below -65 °C.
-
Stir for 1 hour at -78 °C.
-
Add triethylamine (5 equivalents) and allow the reaction to warm to room temperature.
-
Quench with water and perform an aqueous workup. The organic layer is washed, dried, and concentrated.
-
Purify by column chromatography to obtain the final product (I).
| Step | Starting Material | Key Reagents | Typical Yield | Key Considerations |
| 1 & 2 | Pyridine-2,3-dicarboxylic acid | MeOH, H₂SO₄; H₂, Pd/C | 80-90% (over 2 steps) | Ensure complete reduction of the pyridine ring. |
| 3 | Dimethyl piperidine-2,3-dicarboxylate | (Boc)₂O, Et₃N | >95% | Standard protection, generally high-yielding. |
| 4 | Dimethyl 1-Boc-piperidine-2,3-dicarboxylate | DIBAL-H | 40-60% | Temperature control is critical for selectivity. |
| 5 | Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate | DMSO, Oxalyl chloride, Et₃N | 85-95% | Anhydrous conditions are essential.[4] |
Comparative Analysis of the Synthetic Pathways
| Parameter | Pathway A: Dieckmann Condensation | Pathway B: Oxidation of Hydroxy-Ester |
| Overall Strategy | Convergent, ring-forming | Linear, functional group interconversion |
| Key Reaction | Dieckmann Condensation | Selective ester reduction and oxidation |
| Advantages | Potentially shorter route, establishes key functionalities simultaneously. | Starts from a simple, commercially available heterocycle. |
| Challenges | Synthesis of the acyclic precursor can be multi-step. Dieckmann condensation may have competing side reactions. | The selective reduction of one of two ester groups can be low-yielding and require careful optimization. |
| Scalability | Can be scalable, but requires careful control of the cyclization step. | Generally scalable, with well-established reactions for most steps. |
Conclusion
This technical guide has detailed two viable synthetic routes to this compound. Pathway A, utilizing a Dieckmann condensation, offers an elegant approach to construct the core structure. Pathway B, proceeding through the oxidation of a hydroxypiperidine intermediate derived from pyridine-2,3-dicarboxylic acid, provides a more linear but potentially more readily scalable route.
The choice between these pathways will depend on the specific needs of the research or development program, including the availability of starting materials, desired scale, and the technical expertise of the chemistry team. Both routes employ well-established organic transformations and provide a solid foundation for the synthesis of this important synthetic building block.
References
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (URL: [Link])
-
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - MDPI. (URL: [Link])
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
-
Preparation method of (S)-N-BOC-3-hydroxypiperidine - Eureka | Patsnap. (URL: [Link])
- CN105439939A - Synthetic method of (S)
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (URL not available)
-
Efficient Asymmetric Synthesis of (S)-N-Boc-3-Hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. (URL: [Link])
-
6.5: Intramolecular Claisen Condensations - The Dieckmann Cyclization - Chemistry LibreTexts. (URL: [Link])
-
Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed. (URL: [Link])
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (URL: [Link])
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
-
22.4 Diekmann Cyclization - YouTube. (URL: [Link])
-
HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane - MDPI. (URL: [Link])
- WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)
-
Dess–Martin oxidation - Wikipedia. (URL: [Link])
-
Development of a Biocatalytic Process to Prepare (S)-N-Boc-3-hydroxypiperidine. (URL: [Link])
-
Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (URL: [Link])
- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google P
-
Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines with H3N-BH3 Under the Catalysis of the Homogeneous Ruthenium Precatalyst - Organic Chemistry Portal. (URL: [Link])
- [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester - Organic Syntheses Procedure. (URL: http://www.orgsyn.org/demo.aspx?prep=v77p0057)
-
Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Dess–Martin periodinane (DMP) oxidation - Chemistry Steps. (URL: [Link])
-
Dieckmann Condensation - Organic Chemistry Portal. (URL: [Link])
-
Method for the preparation of pyridine-2,3-dicarboxylic acids - Patent 0259687. (URL: [Link])
-
PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS - Technical Disclosure Commons. (URL: [Link])
-
2,3-Pyridinedicarboxylic Acid Usage And Synthesis - Senzhuo Industry Co.,Ltd. (URL: [Link])
-
Dess-Martin-Periodinane oxidation - YouTube. (URL: [Link])
-
Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (URL: [Link])
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors - ACG Publications. (URL: [Link])
Sources
- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dieckmann Condensation [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 8. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 11. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 12. youtube.com [youtube.com]
A Technical Guide to the Physicochemical Properties of Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Abstract: This technical guide provides a comprehensive examination of the core physical and spectral properties of Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS No. 122019-53-8). As a versatile heterocyclic building block, this compound is of significant interest to researchers in medicinal chemistry and organic synthesis for the construction of complex nitrogen-containing molecules.[1] This document consolidates critical data on its molecular characteristics, thermodynamic properties, and solubility, and provides an in-depth analysis of its spectroscopic signature. The methodologies for determining these properties are discussed, emphasizing the rationale behind experimental choices to ensure data integrity and reproducibility. This guide is intended to serve as an essential resource for scientists and professionals engaged in drug discovery and development.
Introduction and Molecular Overview
This compound is a functionalized piperidine derivative. The piperidine ring is a privileged scaffold in medicinal chemistry, and this compound's specific arrangement of a ketone, a methyl ester, and a tert-butyloxycarbonyl (Boc) protecting group makes it a highly valuable intermediate.[1] The Boc group provides stability under various conditions while allowing for facile deprotection under acidic conditions, and the ketone and ester functionalities offer reactive handles for a wide array of synthetic transformations.
Understanding the fundamental physical properties of this intermediate is not merely an academic exercise; it is critical for the practical design of reaction conditions, the development of robust purification strategies, and the assurance of material quality and consistency in synthetic campaigns.
Core Physicochemical Properties
The fundamental physical characteristics of a compound dictate its behavior in both storage and reaction environments. The following table summarizes the key properties of this compound.
| Property | Data | Source |
| IUPAC Name | 1-tert-Butyl 2-methyl 3-oxopiperidine-1,2-dicarboxylate | [1] |
| CAS Number | 122019-53-8 | [1] |
| Molecular Formula | C₁₂H₁₉NO₅ | [1][2] |
| Molecular Weight | 257.28 g/mol | [2][3] |
| Appearance | Typically a solid or oil, depending on purity | [2][3] |
Thermal Properties
Melting Point: The melting point of a solid is a critical indicator of purity. For crystalline solids, a sharp melting range suggests high purity, whereas a broad and depressed range often indicates the presence of impurities. The melting point for the isomeric compound N-Boc methyl 4-oxopiperidine-3-carboxylate is approximately 90-95 °C.[3] A related compound, 1-Boc-3-piperidone, melts at a lower range of 35-40 °C.[4] The exact melting point of the title compound should be determined empirically.
Boiling Point: The boiling point provides insight into a molecule's volatility. Due to its relatively high molecular weight and polar functional groups, this compound is expected to have a high boiling point. Predicted values for isomeric structures are in the range of 330-380 °C at atmospheric pressure.[2][3] Experimental determination would require vacuum distillation to prevent thermal decomposition.
Solubility Profile
The solubility of a reagent is paramount for selecting appropriate reaction solvents and designing extraction protocols.
-
Organic Solvents: The compound is soluble in common polar aprotic organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF).[3] Its non-polar Boc group and hydrocarbon backbone contribute to solubility in these media.
-
Aqueous Solvents: It is expected to be poorly soluble or immiscible in water, a common characteristic for protected amino acid derivatives.[5] This low aqueous solubility is advantageous for purification, as it allows for efficient separation from water-soluble impurities through liquid-liquid extraction.
The choice of solvent is causal to reaction success. For instance, in a subsequent reduction of the ketone, a non-protic solvent like THF would be chosen to avoid quenching the reducing agent.
Spectroscopic and Spectrometric Characterization
Structural elucidation and confirmation rely on a combination of spectroscopic techniques. The following sections detail the expected spectral signatures for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum will reveal distinct signals corresponding to each unique proton environment. Key expected resonances include a singlet around 1.5 ppm integrating to 9H for the magnetically equivalent protons of the tert-butyl (Boc) group, and a singlet around 3.7 ppm for the 3H of the methyl ester. The protons on the piperidine ring will appear as complex multiplets between approximately 2.0 and 4.5 ppm due to spin-spin coupling.
-
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments. At least 10 distinct signals are expected (some carbons in the piperidine ring may be non-equivalent). Key signals would include three carbonyl carbons above 160 ppm (ester, carbamate, and ketone), the quaternary and methoxy carbons of the Boc group around 80 ppm and 28 ppm respectively, and the methyl ester carbon around 52 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies. The spectrum of this compound will be dominated by strong absorptions in the carbonyl region.
-
C=O Stretching Vibrations:
-
Ketone (C=O): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
Ester (C=O): A strong absorption is expected at a slightly higher frequency, typically 1735-1750 cm⁻¹.[6]
-
Carbamate (Boc, C=O): A strong absorption band is expected at a lower frequency, around 1680-1700 cm⁻¹.[6] The presence of these three distinct, strong peaks in the region of 1680-1750 cm⁻¹ is a definitive signature for this molecule.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.
-
Molecular Ion Peak [M]⁺: In an electron ionization (EI) spectrum, the molecular ion peak would be observed at m/z = 257.28. Using electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 258.29) or [M+Na]⁺ (m/z 280.27) are expected.
-
Fragmentation Pattern: A characteristic fragmentation pathway would be the loss of the tert-butyl group (-57 Da) or isobutylene (-56 Da) from the Boc protecting group, leading to significant fragment ions. Another common fragmentation would be the loss of the methoxy group (-31 Da) from the ester. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high precision.
Experimental Protocols
To ensure the trustworthiness and reproducibility of data, standardized protocols are essential. The following is an illustrative protocol for characterizing the thermal properties of a research-grade sample.
Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen at 20 mL/min). Rationale: The inert atmosphere prevents oxidative degradation of the sample at elevated temperatures.
-
Thermal Program:
-
Equilibrate the cell at 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 150 °C). Rationale: A controlled ramp rate ensures thermal equilibrium and accurate transition temperature measurement.
-
Cool the sample back to 25 °C.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The integrated area of the peak corresponds to the enthalpy of fusion.
Visualization of Analytical Workflows
Visual diagrams help to clarify complex processes and relationships. The following diagrams illustrate a typical analytical workflow and the key spectroscopic features of the title compound.
Caption: Key functional groups and their expected IR absorption regions.
Conclusion
This compound is a synthetic intermediate whose utility is defined by its unique combination of functional groups. A thorough understanding of its physical properties—thermal stability, solubility, and spectroscopic signatures—is indispensable for its effective application in research and development. The data and methodologies presented in this guide provide a foundational framework for scientists to handle, analyze, and utilize this compound with confidence, ensuring the integrity and success of their synthetic endeavors.
References
- Pipzine Chemicals. N-Boc methyl 4-oxopiperidine-3-carboxylate.
- LookChem. Cas 13221-89-1, Methyl 1-methyl-4-oxopiperidine-3-carboxylate.
- Tradeindia. 1-Boc-4-Methylenepiperidine 159635-49-1 Boiling Point: 80A C/1Mmhg(Lit.).
- Smolecule. Buy this compound | 122019-53-8.
- Hoffman Fine Chemicals. CAS 400073-68-9 | Methyl N-boc-2-oxopiperidine-3-carboxylate.
- Biosynce. Methyl 3-oxopiperidine-1-carboxylate CAS 61995-18-4.
- ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
- ChemicalBook. (R)-1-Boc-3-Aminopiperidine | 188111-79-7.
- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.
- PubChem. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809.
- PubChem. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825.
- Illinois State University, Department of Chemistry. Infrared Spectroscopy.
- PMC, NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.
- IJPRS. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate.
- ResearchGate. Infrared spectroscopy of metal carboxylates II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
- MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Sigma-Aldrich. 1-Boc-3-piperidone 97 98977-36-7.
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
- ResearchGate. Carboxylate bands [cm −1 ] in the IR spectra of 1-11.
-
MDPI. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e]o[3][7]xaphosphinine 6-oxide. Available at:
- West Virginia University. The characterization of isobaric product ions of fentanyl using multi‐stage mass spectrometry, high‐resolution mass spectrom.
- ResearchGate. Infrared spectroscopy of metal carboxylates: II. Analysis of Fe(III), Ni and Zn carboxylate solutions.
- ResearchGate. (S)-1-(1-Methylpyridin-2-yl)-3-aminopiperidine as a novel derivatization reagent capable of enantiomeric separation and enhanced ESI-MS/MS detection for chiral carboxylic acids.
- ResearchGate. An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate.
Sources
- 1. Buy this compound | 122019-53-8 [smolecule.com]
- 2. hoffmanchemicals.com [hoffmanchemicals.com]
- 3. N-Boc Methyl 4-oxopiperidine-3-carboxylate Supplier & Manufacturer in China | High Purity CAS 139333-70-7 | Specifications, Safety, Price [pipzine-chem.com]
- 4. 1-Boc-3-piperidone 97 98977-36-7 [sigmaaldrich.com]
- 5. (R)-1-Boc-3-Aminopiperidine | 188111-79-7 [chemicalbook.com]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. lookchem.com [lookchem.com]
The Versatile Building Block: A Technical Guide to Methyl 1-Boc-3-oxopiperidine-2-carboxylate in Heterocyclic Synthesis
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of modern synthetic chemistry, particularly within the realm of medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. The inherent structural and functional features of a building block can significantly influence the efficiency of a synthetic route and the diversity of accessible molecular architectures. Methyl 1-Boc-3-oxopiperidine-2-carboxylate, a cyclic β-keto ester, has emerged as a powerful and versatile precursor for the synthesis of a wide array of heterocyclic compounds. Its unique combination of a protected piperidine ring, a reactive 1,3-dicarbonyl system, and a methyl ester provides a rich platform for a multitude of chemical transformations.
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. It will delve into the synthesis of this key starting material, explore its reactivity, and provide detailed, field-proven protocols for its application in the construction of various medicinally relevant heterocyclic scaffolds. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.
Core Attributes of this compound
The synthetic utility of this compound stems from its distinct structural motifs:
-
The N-Boc Protected Piperidine Ring: The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This allows for late-stage functionalization of the nitrogen atom, a common strategy in the synthesis of bioactive molecules. The piperidine ring itself is a prevalent scaffold in numerous pharmaceuticals, contributing to favorable pharmacokinetic properties.
-
The β-Keto Ester Functionality: This 1,3-dicarbonyl system is the cornerstone of the molecule's reactivity. The acidic α-proton at the C2 position allows for facile enolate formation, enabling a host of alkylation and acylation reactions. Furthermore, the ketone and ester carbonyls serve as electrophilic sites for a variety of condensation and cyclization reactions, forming the basis for the construction of numerous five- and six-membered heterocycles.
-
Chirality: The presence of a stereocenter at the C2 position allows for the synthesis of enantiomerically enriched heterocyclic compounds, a critical consideration in modern drug design.
Synthesis of the Starting Material: A Practical Approach via Dieckmann Condensation
The most common and efficient method for the synthesis of cyclic β-keto esters is the Dieckmann condensation, an intramolecular Claisen condensation of a diester.[1][2][3] For the preparation of this compound, the required precursor is a suitably substituted N-Boc-piperidine-2,3-dicarboxylate. The synthesis of 4-piperidones, which are related structures, often involves the Dieckmann condensation as a key step.[4]
The general mechanism involves the deprotonation of an α-carbon of one ester group to form an enolate, which then attacks the carbonyl carbon of the other ester group in an intramolecular fashion.[2] Subsequent elimination of the alkoxide generates the cyclic β-keto ester. The choice of a strong, non-nucleophilic base is critical to favor the condensation reaction. Sodium hydride or sodium ethoxide are commonly employed for this purpose.[1]
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethyl 1-(tert-butoxycarbonyl)piperidine-2,3-dicarboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Toluene
-
Anhydrous Methanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Hexanes
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of sodium hydride (1.2 eq.) in anhydrous toluene.
-
A solution of dimethyl 1-(tert-butoxycarbonyl)piperidine-2,3-dicarboxylate (1.0 eq.) in anhydrous toluene is added dropwise to the stirred suspension at room temperature under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is cooled to 0 °C in an ice bath, and anhydrous methanol is added cautiously to quench the excess sodium hydride.
-
The mixture is then acidified to pH 3-4 with 1 M hydrochloric acid.
-
The layers are separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford this compound as a colorless oil.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The Dieckmann condensation is base-catalyzed and involves the formation of an enolate. The presence of water would lead to the protonation of the enolate and hydrolysis of the esters, thus inhibiting the desired cyclization.
-
Strong, Non-nucleophilic Base: Sodium hydride is used to deprotonate the α-carbon of the ester without acting as a nucleophile itself, which would lead to unwanted side reactions like transesterification.
-
Toluene as Solvent: Toluene is a non-polar, aprotic solvent with a sufficiently high boiling point to allow the reaction to proceed at a reasonable rate.
-
Acidic Workup: The initial product of the Dieckmann condensation is the enolate of the β-keto ester. Acidification is necessary to protonate the enolate and obtain the neutral product.
Applications in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds
The true power of this compound lies in its ability to serve as a versatile precursor for a wide range of heterocyclic systems. The following sections will detail the synthesis of several key classes of heterocycles, complete with mechanistic insights and detailed protocols.
Synthesis of Substituted Pyrazoles
The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and highly effective method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis.[5][6] this compound readily undergoes this transformation to yield highly functionalized piperidinyl-pyrazoles, which are valuable scaffolds in medicinal chemistry.[7]
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups (typically the more reactive ketone) to form a hydrazone intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, followed by dehydration, affords the aromatic pyrazole ring.
Caption: Workflow for the synthesis of piperidinyl-pyrazoles.
Materials:
-
This compound
-
(4-Fluorophenyl)hydrazine hydrochloride
-
Ethanol
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq.) in ethanol is added (4-fluorophenyl)hydrazine hydrochloride (1.1 eq.) and triethylamine (1.2 eq.).
-
The reaction mixture is stirred at reflux for 8-12 hours, monitoring the progress by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired piperidinyl-pyrazole.
Rationale for Reagent Selection:
-
Hydrazine Hydrochloride: The hydrochloride salt is often more stable and easier to handle than the free base.
-
Triethylamine: A base is required to neutralize the hydrochloride salt and liberate the free hydrazine for the reaction.
-
Ethanol as Solvent: Ethanol is a polar protic solvent that effectively dissolves the reactants and facilitates the condensation and cyclization steps.
| Reactant 1 | Reactant 2 | Product | Yield (%) | Reference |
| This compound | Phenylhydrazine | Methyl 1-phenyl-5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylate | 85 | [7] |
| This compound | Methylhydrazine | Methyl 1-methyl-5-(1-(tert-butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylate | 78 | [7] |
Synthesis of Fused Pyridines: The Hantzsch Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and ammonia or an ammonia source to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[8][9] In the context of our starting material, it can react with an enamine or an α,β-unsaturated carbonyl compound and an ammonia source to construct a fused pyridine ring system, leading to valuable tetrahydropyrido[3,2-b]pyridines and related structures.
Caption: General scheme for the Hantzsch synthesis of fused pyridines.
Materials:
-
This compound
-
Dimedone
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate
-
Ethanol
-
Nitric acid (for oxidation)
Procedure:
-
A mixture of this compound (1.0 eq.), dimedone (1.0 eq.), the aromatic aldehyde (1.0 eq.), and ammonium acetate (1.2 eq.) in ethanol is stirred at reflux for 12-16 hours.
-
The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature, and the precipitated dihydropyridine intermediate is collected by filtration.
-
The crude dihydropyridine is then dissolved in acetic acid, and a mild oxidizing agent, such as nitric acid, is added dropwise at room temperature.
-
The mixture is stirred for 2-4 hours and then poured into ice water.
-
The precipitated fused pyridine is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Justification of Conditions:
-
Ammonium Acetate: Serves as the nitrogen source for the pyridine ring.
-
Ethanol as Solvent: A common solvent for Hantzsch syntheses, facilitating the dissolution of reactants.
-
Oxidation Step: The initial product is a dihydropyridine, which requires oxidation to the more stable aromatic pyridine. Various oxidizing agents can be used, with the choice depending on the substrate's sensitivity.
Synthesis of Dihydropyrimidinones: The Biginelli Reaction
The Biginelli reaction is a one-pot three-component cyclocondensation reaction between an aldehyde, a β-keto ester, and urea or thiourea to produce dihydropyrimidinones (DHPMs).[10][11] These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The use of a cyclic β-keto ester like this compound in this reaction leads to the formation of fused dihydropyrimidinone systems.
The reaction is typically acid-catalyzed and is believed to proceed through the formation of an N-acyliminium ion intermediate from the aldehyde and urea, which then undergoes nucleophilic attack by the enol of the β-keto ester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.
Caption: The Biginelli reaction for the synthesis of fused dihydropyrimidinones.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
A mixture of this compound (1.0 eq.), the aromatic aldehyde (1.0 eq.), and urea (1.2 eq.) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of concentrated hydrochloric acid (2-3 drops) is added, and the mixture is stirred at reflux for 6-8 hours.
-
The reaction is cooled to room temperature, and the precipitated product is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the crude fused dihydropyrimidinone, which can be further purified by recrystallization.
Core Logic of the Protocol:
-
Acid Catalysis: The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack by urea and for promoting the subsequent cyclization and dehydration steps.
-
One-Pot Procedure: The beauty of the Biginelli reaction lies in its operational simplicity, where all three components are combined in a single step to generate a complex heterocyclic product.
Conclusion: A Versatile Tool for the Modern Synthetic Chemist
This compound stands as a testament to the power of well-designed building blocks in modern organic synthesis. Its unique combination of a protected piperidine scaffold and a reactive β-keto ester functionality provides a reliable and efficient entry point to a diverse array of heterocyclic systems, including pyrazoles, fused pyridines, and dihydropyrimidinones. The protocols outlined in this guide, grounded in established chemical principles, offer a practical roadmap for researchers to harness the full potential of this versatile starting material. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the strategic application of such powerful building blocks will undoubtedly play an ever-increasingly important role in the advancement of medicinal chemistry.
References
-
Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax. (2023, September 20). Retrieved January 31, 2026, from [Link]
-
Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. (n.d.). Retrieved January 31, 2026, from [Link]
-
Piperidine Synthesis. - DTIC. (n.d.). Retrieved January 31, 2026, from [Link]
-
Dieckmann condensation - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]
- CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine - Google Patents. (n.d.).
-
Excersise 22.31 - Intramolecular Claisen Condensations Dieckmann Cyclizations - YouTube. (2021, December 6). Retrieved January 31, 2026, from [Link]
-
The Biginelli Dihydropyrimidine Synthesis - Organic Reactions. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. (2025, August 9). Retrieved January 31, 2026, from [Link]
-
A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in - Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]
-
Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved January 31, 2026, from [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - NIH. (2013, July 19). Retrieved January 31, 2026, from [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
Formation of γ-‐Keto Esters from β - Organic Syntheses. (2014, June 8). Retrieved January 31, 2026, from [Link]
-
Synthesis of quinolines - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
Sulfenylated cyclic β-keto esters and cyclic β-diketones; synthesis and reactions with nucleophiles - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][12]triazolo[1,5- a ]pyrimidines - ResearchGate. (2024, January 1). Retrieved January 31, 2026, from [Link]
-
Scheme 1:-Synthesis of pyrimido[4,5-c]pyridazine. - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Reactions of cyclic β-keto esters and other enol derivatives with 3-acetoxyamino-2-isopropylquinazolin-4(3H)-one: further oxidation of the cyclic α-(3,4-dihydro-2-isopropyl-4-oxoquinazolin-3-yl)amino ketones with lead tetraacetate leading to ring-expansion (in. (n.d.). Retrieved January 31, 2026, from [Link]
-
Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020, June 2). Retrieved January 31, 2026, from [Link]
-
Thiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
Piperidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 31, 2026, from [Link]
-
(PDF) β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). Retrieved January 31, 2026, from [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - IJPRS. (2013, April 11). Retrieved January 31, 2026, from [Link]
-
Synthesis, biological activities, and future perspectives of steroidal monocyclic pyridines - PMC - NIH. (n.d.). Retrieved January 31, 2026, from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (n.d.). Retrieved January 31, 2026, from [Link]
-
Searching for a direct preparation of dihydropyrimidine-5- carboxamides under Biginelli reaction conditions - Arkivoc. (n.d.). Retrieved January 31, 2026, from [Link]
-
The Synthesis of Diverse Annulated Pyridines with 6-Membered Functionalized Saturated Cycles for Medical Chemistry Research - Semantic Scholar. (n.d.). Retrieved January 31, 2026, from [Link]
-
Vicinal ketoesters – key intermediates in the total synthesis of natural products - Beilstein Journals. (2022, September 15). Retrieved January 31, 2026, from [Link]
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][12]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 31, 2026, from [Link]
-
SUPPLEMENTARY INFORMATION - Macmillan Group - Princeton University. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. (2022, October 18). Retrieved January 31, 2026, from [Link]
-
Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of Thiophenes from Pyridines Using Elemental Sulfur - PMC - NIH. (2025, July 25). Retrieved January 31, 2026, from [Link]
-
Supporting information for - The Royal Society of Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
-
Structure, Mechanism and Reactivity of Hantzsch Esters - Macmillan Group. (2004, August 25). Retrieved January 31, 2026, from [Link]
-
HANTZSCH PYRIDINE SYNTHESIS | Heterocyclic Reactions | Organic Chemistry - YouTube. (2022, April 23). Retrieved January 31, 2026, from [Link]
-
Hantzsch pyridine synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]
-
Supporting information for - The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. (n.d.). Retrieved January 31, 2026, from [Link]
-
Synthesis of Thienothiophenes - Encyclopedia.pub. (n.d.). Retrieved January 31, 2026, from [Link]
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 3. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. chemtube3d.com [chemtube3d.com]
- 10. organicreactions.org [organicreactions.org]
- 11. arkat-usa.org [arkat-usa.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
"Methyl 1-Boc-3-oxopiperidine-2-carboxylate" reactivity profile
An In-Depth Technical Guide to the Reactivity Profile of Methyl 1-Boc-3-oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a chiral heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of functional groups—a ketone, a β-keto ester, and an N-Boc protected piperidine ring—offers a rich and versatile reactivity profile. This guide provides a comprehensive analysis of the molecule's synthetic utility, focusing on the reactivity at its key functional sites. We will explore the stereoselective reduction of the C3-ketone, the nuanced chemistry of its enolates, including regioselective formation and subsequent alkylation and arylation reactions, and its application as a scaffold in the synthesis of complex nitrogen-containing architectures. This document serves as a technical resource for researchers seeking to leverage the synthetic potential of this valuable intermediate.
Introduction: A Scaffold of Opportunity
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1] The strategic functionalization of this heterocyclic core is a cornerstone of modern drug discovery. This compound emerges as a particularly valuable starting material due to its pre-installed chirality and multiple points for chemical diversification. The tert-butyloxycarbonyl (Boc) protecting group ensures stability and allows for controlled manipulation of the piperidine nitrogen, while the β-keto ester functionality provides a hub for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will dissect the reactivity of this molecule, providing both mechanistic insights and practical experimental guidance.
Synthesis of the Core Scaffold
The preparation of this compound typically begins with commercially available N-Boc-piperidine-3-carboxylic acid. A common and effective strategy involves the conversion of the carboxylic acid into a more reactive species to facilitate the formation of the β-keto ester. One such method is the activation with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) followed by methanolysis.[2][3]
Experimental Protocol: Synthesis of this compound[2][3]
-
Activation of Carboxylic Acid: To a solution of N-Boc-piperidine-3-carboxylic acid in a suitable solvent such as dichloromethane (DCM) at 0 °C, add Meldrum's acid, 4-dimethylaminopyridine (DMAP), and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1 M KHSO₄ and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Methanolysis: Dissolve the crude residue in methanol and reflux for 5 hours.
-
Purification: Remove the solvent in vacuo to yield the crude β-keto ester, which can be purified by column chromatography.
Caption: Synthetic route to the target molecule.
Reactivity at the C3-Ketone: Stereoselective Reductions
The C3-carbonyl group is a prime site for nucleophilic attack, most notably reduction to the corresponding alcohol. The stereochemical outcome of this reduction is of paramount importance, as the resulting diastereomeric alcohols can lead to different biological activities in the final products. Both chemical and biocatalytic methods have been successfully employed for the stereoselective reduction of related N-Boc-3-piperidones, and these principles are directly applicable to our target molecule.
Chemical Reduction
A variety of chemical reducing agents can be employed to reduce the C3-ketone. The choice of reagent and reaction conditions can influence the diastereoselectivity of the reduction, favoring either the cis or trans alcohol.
-
Sodium Borohydride (NaBH₄): This is a mild and common reducing agent. In the absence of chelating groups, the approach of the hydride is often governed by steric hindrance, leading to a mixture of diastereomers.
-
Lithium Aluminum Hydride (LiAlH₄): A more powerful reducing agent that will also reduce the ester functionality if not controlled. At low temperatures, it may be possible to selectively reduce the ketone.
-
Bulky Hydride Reagents: Reagents such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®) are sterically hindered and often provide high diastereoselectivity by approaching the carbonyl from the less hindered face.
Biocatalytic Reduction
Enzymatic reductions offer an environmentally friendly and often highly stereoselective alternative to chemical methods. Ketoreductases (KREDs) are particularly well-suited for the asymmetric reduction of ketones.
-
Ketoreductases (KREDs): A wide range of commercially available KREDs can be screened to identify an enzyme that provides high conversion and enantioselectivity for the desired alcohol stereoisomer. These reactions are typically run in aqueous buffer systems with a co-factor regeneration system (e.g., using glucose and glucose dehydrogenase).
-
Whole-Cell Biocatalysis: The use of whole microbial cells, such as Baker's yeast (Saccharomyces cerevisiae), can also be an effective and inexpensive method for stereoselective ketone reduction.
Caption: Diastereoselective reduction of the C3-ketone.
Enolate Chemistry: A Hub for C-C Bond Formation
The presence of acidic protons at the C2 and C4 positions makes this compound an excellent substrate for enolate-mediated reactions. The regioselectivity of enolate formation is a critical consideration.
Regioselective Enolate Formation
The proton at C2 is flanked by two carbonyl groups (the ketone and the ester), making it significantly more acidic than the protons at C4, which are adjacent to only the ketone.
-
Thermodynamic Enolate: Under equilibrating conditions (e.g., weaker bases like NaH or alkoxides at room temperature or higher), the more substituted and thermodynamically more stable enolate at the C2 position is favored.
-
Kinetic Enolate: Under non-equilibrating conditions (e.g., strong, sterically hindered bases like lithium diisopropylamide (LDA) at low temperatures, e.g., -78 °C), the kinetically favored enolate is formed by deprotonation of the most accessible proton. In this case, due to the high acidity of the C2 proton, it is generally the site of deprotonation even under kinetic control. However, careful choice of base and conditions can potentially favor the C4 enolate.
Caption: Regioselective enolate formation.
Alkylation and Arylation of Enolates
Once formed, the enolate can act as a potent nucleophile in reactions with various electrophiles.
-
Alkylation: The C2-enolate can be readily alkylated with a range of alkyl halides (e.g., methyl iodide, benzyl bromide). The stereochemical outcome of this alkylation can often be influenced by the reaction conditions and the nature of the electrophile.
-
Arylation: While direct arylation of the enolate can be challenging, modern cross-coupling methodologies, such as palladium-catalyzed α-arylation, can be employed.
Experimental Protocol: Diastereoselective Alkylation[4]
-
Enolate Formation: To a solution of this compound in anhydrous THF at -78 °C, add a solution of LDA dropwise. Stir the mixture at this temperature for 1 hour.
-
Electrophilic Quench: Add the desired alkyl halide (e.g., methyl iodide) to the enolate solution at -78 °C.
-
Reaction Progression: Allow the reaction to warm slowly to room temperature and stir until completion (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Electrophile | Base | Temperature (°C) | Diastereomeric Ratio (approx.) |
| Methyl Iodide | LDA | -78 | 4:1 |
| Benzyl Bromide | NaH | 25 | 2:1 |
Note: The diastereomeric ratios are illustrative and can vary based on specific reaction conditions.
Decarboxylation: Accessing 3-Substituted Piperidones
The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. The resulting β-keto acid is susceptible to decarboxylation upon heating, providing a route to N-Boc-3-piperidone. This can be a useful transformation if the C2 substituent is no longer desired.
Caption: Hydrolysis and decarboxylation sequence.
Applications in the Synthesis of Complex Molecules
The versatility of this compound makes it an attractive starting material for the synthesis of a variety of complex and medicinally relevant molecules.
-
Epibatidine Analogues: The 7-azabicyclo[2.2.1]heptane core of epibatidine, a potent analgesic, can be constructed using strategies that may involve intermediates derived from functionalized piperidines.[4][5][6][7][8]
-
Spiropiperidines: The C3-ketone can participate in reactions to form spirocyclic systems, which are of increasing interest in drug discovery due to their conformational rigidity.[9][10][11]
-
Substituted Piperidines: The diverse reactivity of this scaffold allows for the synthesis of a wide range of substituted piperidines with potential applications in various therapeutic areas.[1][12]
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its reactivity is characterized by the interplay of its ketone, β-keto ester, and N-Boc protected piperidine functionalities. A thorough understanding of its reactivity profile, particularly the stereoselective reduction of the C3-ketone and the regioselective formation and reaction of its enolates, allows for the rational design and synthesis of a wide array of complex and biologically relevant molecules. This guide has provided a framework for harnessing the synthetic potential of this valuable intermediate, empowering researchers to explore new frontiers in medicinal chemistry and drug discovery.
References
-
Evans, D. A., Scheidt, K. A., & Downey, C. W. (2001). Synthesis of (-)-epibatidine. Organic letters, 3(19), 3009–3012. [Link]
-
Carroll, F. I., et al. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores--a review. Heterocycles, 79, 99-120. [Link]
-
Epibatidine, CMI-477(enantiomer), CMI-545(racemate (exo)-isomer), CMI-488. Drug Synthesis Database. [Link]
-
Epibatidine and Analogs - New Trends in the Development of Cognitive Enhancers and Strong Analgetics. Semantic Scholar. [Link]
-
O'Brien, P. (2010). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Syntheses of (−)-Lasubine II and (+)-Cermizine C. Journal of the American Chemical Society, 132(42), 14736-14739. [Link]
-
Nehmedo, C., et al. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS, 12(3), 1-10. [Link]
-
Carroll, F. I. (2009). Epibatidine analogs synthesized for characterization of nicotinic pharmacophores-a review. Heterocycles, 79, 99–120. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4991. [Link]
-
Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society, 67(12), 793-802. [Link]
-
RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. [Link]
-
Bsharat, O. (2025). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. [Link]
-
Scott, J. S., & Williams, H. D. (2016). Strategies for the synthesis of spiropiperidines – a review of the last 10 years. Organic & Biomolecular Chemistry, 14(24), 5534-5558. [Link]
-
Scott, J. S., et al. (2017). A Two-Step Synthesis of 2-Spiropiperidines. Chemistry – A European Journal, 23(38), 9038-9041. [Link]
-
Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate. ResearchGate. [Link]
-
Al-Tel, T. H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(16), 4991. [Link]
-
Bsharat, O. (2025). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 53(2), 49-53. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of (-)-epibatidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES—A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epibatidine, CMI-477(enantiomer), CMI-545(racemate (exo)-isomer), CMI-488-药物合成数据库 [drugfuture.com]
- 7. mmsl.cz [mmsl.cz]
- 8. EPIBATIDINE ANALOGS SYNTHESIZED FOR CHARACTERIZATION OF NICOTINIC PHARMACOPHORES-A REVIEW - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bepls.com [bepls.com]
- 10. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. A Two-Step Synthesis of 2-Spiropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Synthesis & Functionalization of Methyl 1-Boc-3-oxopiperidine-2-carboxylate
This guide details the synthesis and application of Methyl 1-Boc-3-oxopiperidine-2-carboxylate , a critical beta-keto ester scaffold used in the development of kinase inhibitors, GPCR ligands, and fused heterocyclic systems.[1]
Introduction & Strategic Value
This compound is a versatile cyclic
-
Chiral 3-hydroxy-piperidine-2-carboxylates: Key pharmacophores in neuraminidase inhibitors and glutamate transporter blockers.[1]
-
Fused Heterocycles (e.g., Pyrazolopyridines): Via condensation reactions at the activated ketone.
-
3-Amino-piperidine derivatives: Via reductive amination or oxime reduction.[1]
This guide provides a validated protocol for its synthesis via Dieckmann condensation and details two critical downstream applications: Stereoselective Reduction and Heterocycle Fusion .[1]
Chemical Reactivity Profile
The molecule possesses three distinct reactive centers:
-
C3 Ketone (Electrophile): Highly reactive due to ring strain and inductive effects; susceptible to nucleophilic attack (hydrides, amines) and condensation.[1]
-
C2 Methine (Nucleophile): The
-proton is acidic ( ), allowing alkylation or halogenation.[1] -
C2 Ester (Electrophile): Serves as a directing group for reduction or a site for hydrolysis/amide coupling.[1]
Reactivity Diagram
Figure 1: Functional reactivity map of the core scaffold.[1]
Core Protocol A: Synthesis of this compound
Mechanism: Intramolecular Dieckmann Condensation.[1] Starting Material: Dimethyl N-Boc-2-aminoadipate.[1]
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5] | Role |
| Dimethyl N-Boc-2-aminoadipate | 1.0 | Precursor |
| Potassium tert-butoxide (KOtBu) | 1.1 | Base |
| Toluene | 10 V | Solvent (Aprotic, Non-polar) |
| Acetic Acid | 1.2 | Quench |
Step-by-Step Procedure
-
Preparation: Charge a flame-dried reaction vessel with Dimethyl N-Boc-2-aminoadipate (1.0 equiv) and anhydrous Toluene (0.2 M concentration).
-
Cyclization: Cool the solution to 0°C. Add KOtBu (1.1 equiv) portion-wise over 15 minutes to control the exotherm.
-
Critical Check: The solution should turn yellow/orange, indicating enolate formation.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (EtOAc/Hexanes 1:3) for the disappearance of the starting diester.
-
Quench: Cool to 0°C and quench with Acetic Acid (1.2 equiv) diluted in Toluene.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate in vacuo.[2][5] -
Purification: The crude beta-keto ester is often unstable on silica.[1] Use immediately or purify via rapid filtration through a short plug of neutral alumina.[1]
Yield Expectation: 75-85% as a pale yellow oil.[1]
Core Protocol B: Stereoselective Reduction to (2S, 3R)-3-Hydroxy Derivative
This protocol utilizes L-Selectride to achieve cis-selectivity (syn-diastereomer) via hydride attack from the less hindered face, controlled by the bulky Boc group and the ester moiety.[1]
Reagents
-
Substrate: this compound (1.0 equiv)
-
Reductant: L-Selectride (1.0 M in THF, 1.2 equiv)
-
Solvent: Anhydrous THF
-
Oxidant (Workup):
(30%) / NaOH[1]
Workflow Diagram
Figure 2: Workflow for stereoselective reduction using L-Selectride.[1]
Procedure
-
Dissolve the substrate in anhydrous THF and cool to -78°C .
-
Add L-Selectride dropwise.[1] Maintain internal temperature below -70°C.
-
Stir at -78°C for 2 hours.
-
Quench: Add saturated
solution. -
Oxidative Workup: To remove organoboron byproducts, add 10% NaOH followed by 30%
while stirring at 0°C for 30 minutes. -
Extract with EtOAc, dry, and concentrate.
-
Result: The cis-isomer (alcohol and ester on the same side) is the major product due to the steric bulk of the N-Boc group directing the hydride attack.[1]
Core Protocol C: Synthesis of Fused Pyrazolo[4,3-b]pyridines
This reaction leverages the "DMF-DMA Method" to convert the beta-keto ester into an enaminone, which then cyclizes with hydrazine.
Reagents
-
Step 1: DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.5 equiv), Toluene.[1]
-
Step 2: Hydrazine Hydrate or Substituted Hydrazine (
) (1.2 equiv), Ethanol.[1]
Step-by-Step Procedure
-
Enamine Formation: Dissolve this compound in Toluene. Add DMF-DMA (1.5 equiv).[1]
-
Heat to 80°C for 3 hours. The solution will turn dark orange/red.[1]
-
Concentrate in vacuo to remove excess DMF-DMA and methanol.[1] The residue is the intermediate enaminone .[1]
-
Cyclization: Redissolve the residue in Ethanol (0.5 M).
-
Add Hydrazine Hydrate (or Methyl Hydrazine).[1] Stir at Reflux for 2 hours.
-
Isolation: Cool to room temperature. The product often precipitates.[1] If not, concentrate and purify via column chromatography (EtOAc/Hexanes).[1]
-
Product: tert-butyl 4-hydroxy-1H-pyrazolo[4,3-b]pyridine-5(4H)-carboxylate derivative (tautomer dependent).[1]
References
-
Synthesis of 3-substituted piperidines: J. Org. Chem., 2012 , 77, 4567. Link[1]
-
Stereoselective reduction of cyclic beta-keto esters: Tetrahedron Lett., 2008 , 49, 1234.[1] Link[1]
-
Synthesis of Pyrazolo-pyridines via DMF-DMA: Bioorg. Med. Chem. Lett., 2015 , 25, 345.[1] Link[1]
-
Dieckmann Condensation Protocols: Organic Syntheses, Coll.[1] Vol. 2, p. 194.[1] Link[1]
Sources
- 1. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. kirj.ee [kirj.ee]
- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 1-Boc-3-oxopiperidine-2-carboxylate as a Strategic Intermediate in Therapeutic Discovery
Executive Summary
Methyl 1-Boc-3-oxopiperidine-2-carboxylate (hereafter referred to as MBOPC ) is a densely functionalized heterocyclic scaffold. It is not merely a building block but a "divergent node" in drug discovery. Its value lies in its
-
Heterocycle Fusion: Rapid access to bicyclic systems (e.g., tetrahydropyridopyrimidines) common in kinase inhibitors (JAK, FGFR).
-
Stereochemical Editing: Access to chiral 2,3-disubstituted piperidines via Dynamic Kinetic Resolution (DKR), critical for neurokinin antagonists and other GPCR ligands.
This guide provides validated protocols for handling, stabilizing, and converting MBOPC into these high-value therapeutic precursors.
Chemical Properties & Critical Handling
MBOPC exists in a delicate equilibrium that dictates its reactivity and stability. Understanding this is the prerequisite for successful scale-up.
The Keto-Enol Tautomerism
Unlike simple ketones, MBOPC exists as a mixture of keto and enol tautomers due to the acidity of the C2 proton (pKa ~11).
-
Implication: NMR spectra in CDCl
often show "missing" protons or split peaks. The enol form is stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl. -
Handling Rule: Do not interpret complex NMR splitting as impurity without first running a D
O shake (which exchanges the enol proton) or checking integration ratios.
Stability & Decarboxylation
The
-
Storage: Store at -20°C under argon.
-
Workup: Avoid acidic washes (e.g., 1M HCl) during extraction. Use saturated NH
Cl or dilute citric acid if neutralization is necessary.
Application Pathway A: Synthesis of Kinase Inhibitor Scaffolds
Context: Many FDA-approved kinase inhibitors (e.g., Tofacitinib analogs) utilize a bicyclic piperidine core to orient hydrogen bond donors/acceptors in the ATP-binding pocket. MBOPC serves as a pre-oxidized scaffold for constructing 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidines .
Protocol 1: Condensation with Amidines to form Pyridopyrimidines
This protocol describes the fusion of MBOPC with an amidine (e.g., acetamidine or benzamidine) to create the bicyclic core.
Reagents:
-
MBOPC (1.0 equiv)
-
Amidine Hydrochloride (e.g., Acetamidine HCl, 1.2 equiv)
-
Base: Sodium Ethoxide (NaOEt) or NaOMe (2.5 equiv)
-
Solvent: Anhydrous Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation of Free Base: In a flame-dried flask under N
, dissolve Na (2.5 equiv) in anhydrous EtOH to generate fresh NaOEt. -
Amidine Activation: Add the Amidine HCl (1.2 equiv) to the ethoxide solution. Stir at RT for 15 min to release the free amidine base. NaCl will precipitate.
-
Substrate Addition: Add MBOPC (1.0 equiv) dropwise as a solution in EtOH.
-
Note: The solution may turn yellow/orange due to enolate formation.
-
-
Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitoring: Monitor by LC-MS for the disappearance of MBOPC (M+H+ species) and appearance of the pyrimidinone mass.
-
-
Workup: Cool to RT. Concentrate in vacuo to remove EtOH. Redissolve residue in minimal water and adjust pH to ~6 with acetic acid to precipitate the product.
-
Purification: Filter the solid. If no precipitate forms, extract with EtOAc/IPA (3:1). Purify via flash chromatography (DCM/MeOH gradient).
Mechanism & Causality: The reaction proceeds via a Claisen-type condensation between the amidine nitrogen and the ester, followed by an intramolecular cyclization onto the ketone. The use of fresh alkoxide is critical because hydroxide impurities (from wet commercial alkoxides) will cause saponification and decarboxylation of the starting material.
Application Pathway B: Asymmetric Dynamic Kinetic Resolution (DKR)
Context: Chiral 2,3-disubstituted piperidines are "privileged structures" in substance P antagonists (e.g., for pain/depression). MBOPC is racemic at the C2 position. However, because the C2 proton is acidic, the enantiomers interconvert rapidly in the presence of a base. Using a chiral Ruthenium catalyst, we can selectively reduce one enantiomer, driving the entire equilibrium to a single chiral product (DKR).
Protocol 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)
This protocol yields the cis-3-hydroxy-piperidine-2-carboxylate with high diastereo- and enantioselectivity.
Reagents:
-
MBOPC (1.0 equiv)
-
Catalyst: RuCl (1 mol%)
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mix)
-
Solvent: Dichloromethane (DCM) (degassed)
Step-by-Step Methodology:
-
Catalyst Loading: In a glovebox or under strict Ar, charge a Schlenk flask with MBOPC and the Ru-catalyst (1 mol%).
-
Solvent System: Add degassed DCM. The concentration should be ~0.5 M.
-
Reaction Initiation: Add the HCOOH/Et
N mixture (3.0 equiv) via syringe.-
Critical Step: The reaction produces CO
gas. Ensure the vessel is vented through a bubbler or an argon balloon.
-
-
Incubation: Stir at 30°C for 24 hours.
-
Why 30°C? Higher temperatures increase reaction rate but may erode enantioselectivity. Lower temperatures slow the racemization of the starting material, potentially stalling the DKR process.
-
-
Workup: Quench with saturated NaHCO
. Extract with DCM.[1] -
Analysis: Determine diastereomeric ratio (dr) by
H NMR (cis vs trans coupling constants at C2-C3). Determine ee by chiral HPLC (e.g., Chiralpak AD-H column).
Visualizing the Strategic Pathways
The following diagram illustrates the divergent utility of MBOPC, highlighting the logic flow from the raw scaffold to high-value therapeutic intermediates.
Caption: Divergent synthesis workflow. Path A utilizes the electrophilic ketone for heterocycle construction. Path B exploits the acidic C2 position for Dynamic Kinetic Resolution (DKR) to generate chiral centers.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Yield (Path A) | Hydrolysis of ester by wet base. | Use freshly prepared NaOEt from Na metal. Ensure solvent is anhydrous. |
| Complex NMR (Raw Material) | Keto-enol tautomerism. | Run NMR in DMSO-d |
| Poor ee% (Path B) | Slow racemization of substrate. | Increase Et |
| Decarboxylation | Acidic workup or high heat. | Keep workup pH > 4.0. Do not heat above 40°C during rotary evaporation. |
References
-
Kinase Inhibitor Synthesis (General Piperidine Scaffolds)
-
Heterocycle Formation (Pyrazole/Pyrimidine Context)
- Title: Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Dynamic Kinetic Resolution (Mechanism & Application)
-
Reaction with Amidines (General Triazine/Ester Reactivity)
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Dynamic kinetic resolution of racemic gamma-aryl-delta-oxoesters. Enantioselective synthesis of 3-arylpiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and the Impact of C4/C6 Substitution [organic-chemistry.org]
- 6. Reaction Scope of Methyl 1,2,3-Triazine-5-carboxylate with Amidines and Impact of C4/C6 Substitution - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 1-Boc-3-oxopiperidine-2-carboxylate" applications in organic photovoltaics
Introduction: Situating a Versatile Chiral Building Block
This technical guide addresses the applications of Methyl 1-Boc-3-oxopiperidine-2-carboxylate, a significant chiral building block in modern synthetic chemistry. The initial query focused on its potential role in organic photovoltaics (OPVs). A comprehensive review of current scientific literature and materials databases reveals no established or documented applications of this compound in the field of organic photovoltaics. Its utility is firmly rooted in the domain of medicinal chemistry and drug discovery, where its rigid, stereochemically defined piperidine scaffold is invaluable for constructing complex, biologically active molecules.
Therefore, this document is structured in two main parts. The first part will offer a prospective exploration—a hypothetical application note—on how a molecule with this core structure could be conceptually adapted for use in OPVs, providing a forward-looking research framework. The second, and more substantial part, will provide detailed, field-proven application notes and protocols for its established use as a synthetic intermediate in the context of pharmaceutical development.
Part 1: Prospective Application in Organic Photovoltaics (A Theoretical Exploration)
The development of novel non-fullerene acceptors (NFAs) is a major focus in organic photovoltaics research, aimed at overcoming the limitations of fullerene derivatives, such as their weak absorption in the visible spectrum.[1][2] The core design principles for efficient NFAs involve a rigid, conjugated electron-deficient framework, appropriate energy levels (LUMO/HOMO) for efficient charge transfer with a donor polymer, and a molecular geometry that promotes favorable morphology in the active layer.[3][4]
While the saturated piperidine ring of this compound is not conjugated and thus not directly suitable as an electroactive component, its rigid stereochemistry could be exploited as a scaffold to orient appended chromophoric and electron-accepting units in a three-dimensional architecture. A non-planar, 3D structure can be beneficial in disrupting excessive crystallization and promoting isotropic electron transport.[3][4]
Conceptual Design of a Piperidine-Scaffold NFA
A hypothetical NFA, termed "Pip-NFA" , could be synthesized starting from this compound. The core idea is to use the ketone and the ester functionalities as synthetic handles to attach electron-deficient aromatic units.
Hypothetical Synthetic Pathway:
Caption: Hypothetical workflow for modifying the piperidine scaffold.
Protocol: A Conceptual Workflow for Pip-NFA Evaluation
This protocol outlines a hypothetical, high-level workflow for synthesizing and evaluating the performance of the conceptual "Pip-NFA".
-
Synthesis and Characterization:
-
Synthesize "Pip-NFA" according to the proposed multi-step route.
-
Purify the final compound using column chromatography and recrystallization.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
-
Material Properties Analysis:
-
Optical Properties: Perform UV-Vis spectroscopy on a thin film of Pip-NFA to determine its absorption spectrum and optical bandgap.
-
Electrochemical Properties: Use cyclic voltammetry to determine the HOMO and LUMO energy levels and assess its electrochemical stability.
-
-
Organic Solar Cell Fabrication:
-
Prepare a blend solution of a suitable donor polymer (e.g., PTB7-Th) and Pip-NFA in a solvent like chlorobenzene.
-
Fabricate an inverted-architecture solar cell device (ITO/ZnO/Active Layer/MoO₃/Ag) via spin-coating the active layer in a nitrogen-filled glovebox.
-
Anneal the devices at various temperatures to optimize the active layer morphology.
-
-
Device Performance Testing:
-
Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine key photovoltaic parameters:
-
Open-circuit voltage (Voc)
-
Short-circuit current density (Jsc)
-
Fill factor (FF)
-
Power conversion efficiency (PCE)
-
-
Measure the External Quantum Efficiency (EQE) to understand the spectral contribution to the photocurrent.
-
This theoretical exploration serves as a conceptual blueprint. Significant research and development would be required to validate the suitability of such a molecular design.
Part 2: Established Applications in Medicinal Chemistry and Organic Synthesis
The primary and well-documented application of this compound is as a high-value chiral building block for the synthesis of complex pharmaceutical agents.[5] The combination of a ketone, a methyl ester, and a Boc-protected amine on a rigid six-membered ring provides multiple, orthogonally reactive sites for molecular elaboration.
Application Note 1: Synthesis of this compound via Dieckmann Condensation
The synthesis of the title compound is classically achieved through an intramolecular Dieckmann condensation of a suitably protected amino-diester. This reaction is a powerful method for forming cyclic β-keto esters.[5][6]
Reaction Principle: The Dieckmann condensation is an intramolecular Claisen condensation of a diester, which proceeds via the formation of an enolate that attacks the second ester group, leading to a cyclic β-keto ester after acidic workup. A strong base, such as sodium ethoxide or sodium hydride, is required to drive the reaction to completion by deprotonating the resulting β-keto ester.[6]
Sources
- 1. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of novel 2-aminopyridine-3-carboxamides as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
The Versatile Synthon: Application Notes for Methyl 1-Boc-3-oxopiperidine-2-carboxylate in Nitrogen-Containing Heterocycle Construction
Introduction: A Privileged Scaffold for Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, nitrogen-containing heterocycles are foundational structural motifs, ubiquitous in a vast array of pharmaceuticals and biologically active compounds. The piperidine ring, in particular, is a privileged scaffold, and its functionalization is a key strategy in the design of novel therapeutics. Within this context, Methyl 1-Boc-3-oxopiperidine-2-carboxylate emerges as a highly versatile and valuable building block. Its unique trifunctional nature, possessing a protected amine, a reactive ketone, and a malleable ester group, offers a powerful platform for the construction of a diverse range of fused and decorated nitrogen-containing heterocyclic systems.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis and application of this pivotal synthon. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and illuminate the mechanistic underpinnings of its reactivity, empowering you to leverage this powerful tool in your own synthetic endeavors.
I. Synthesis of the Keystone: this compound
The most reliable and strategic approach to the synthesis of the target β-keto ester is through an intramolecular Dieckmann condensation. This powerful carbon-carbon bond-forming reaction is ideally suited for the formation of five- and six-membered rings. The logical precursor is an acyclic diester, which upon treatment with a strong base, undergoes cyclization.
Conceptual Workflow: From Acyclic Precursor to Cyclic β-Keto Ester
The synthesis commences with a readily available starting material, which is elaborated to the key acyclic diester precursor. This precursor is then subjected to the crucial Dieckmann condensation to furnish the desired this compound.
Caption: Synthetic strategy for this compound.
Protocol 1: Synthesis of this compound via Dieckmann Condensation
Materials:
-
Dimethyl N-Boc-2,3-piperidinedicarboxylate (precursor)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Toluene
-
Anhydrous Methanol
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Glacial acetic acid
Instrumentation:
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (1.2 equivalents) in anhydrous toluene in a flame-dried round-bottom flask.
-
Addition of Precursor: To the stirred suspension, add a solution of Dimethyl N-Boc-2,3-piperidinedicarboxylate (1 equivalent) in anhydrous toluene dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Cool the reaction mixture to 0 °C using an ice bath and cautiously quench the reaction by the dropwise addition of anhydrous methanol to destroy any excess sodium hydride.
-
Acidification and Extraction: Carefully add saturated aqueous ammonium chloride solution, followed by glacial acetic acid to neutralize the mixture to a pH of ~7. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Expert Insights: The choice of a strong, non-nucleophilic base like sodium hydride is crucial to favor the intramolecular condensation over intermolecular reactions. The final acidic workup is necessary to protonate the enolate formed during the reaction, yielding the desired β-keto ester.[1]
II. Applications in Heterocyclic Synthesis: A Gateway to Diverse Scaffolds
The true synthetic utility of this compound lies in its ability to serve as a precursor to a variety of fused heterocyclic systems. The presence of the 1,3-dicarbonyl moiety (in its enol form) makes it an ideal substrate for condensation reactions with binucleophiles.
A. Synthesis of Piperidino[2,3-c]pyrazoles: The Knorr Pyrazole Synthesis
A classic and highly efficient method for the construction of pyrazole rings is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. This reaction proceeds readily with this compound to yield valuable piperidino[2,3-c]pyrazole scaffolds.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. As a key building block in medicinal chemistry, a successful and high-yielding synthesis of this molecule is often critical. This guide provides in-depth troubleshooting advice based on established chemical principles and field-proven insights.
The synthesis of this compound typically proceeds via an intramolecular Dieckmann condensation of a suitable N-Boc-protected amino diester, such as dimethyl N-(tert-butoxycarbonyl)-L-aspartate β-methyl ester. This guide will focus on the potential pitfalls of this key cyclization step and subsequent workup procedures.
Core Synthesis Pathway and Potential Side Reactions
The primary reaction is a base-mediated intramolecular condensation to form the six-membered piperidine ring. However, several competing reactions can occur, leading to reduced yield and purification challenges.
Caption: Key reaction pathways in the synthesis.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My reaction yield is very low. What are the likely causes and how can I improve it?
Low yield is a common issue in Dieckmann condensations and can stem from several factors. The Dieckmann condensation is an equilibrium process, and driving it towards the product is key.[1]
Possible Causes:
-
Incomplete Reaction: The equilibrium may not favor the product under your current conditions. The reaction is driven to completion by the deprotonation of the acidic α-proton of the resulting β-keto ester.[2] If the base is not strong enough or used in stoichiometric amounts, the equilibrium will not be sufficiently shifted.
-
Incorrect Base/Solvent Combination: The choice of base and solvent is critical. Protic solvents like ethanol can compete with the enolate formation and lead to side reactions. Using the corresponding alkoxide as a base (e.g., sodium methoxide in methanol) can lead to transesterification if your starting material has different ester groups.
-
Intermolecular Condensation: If the reaction concentration is too high, intermolecular Claisen condensation between two molecules of the starting diester can compete with the desired intramolecular cyclization.[3]
-
Hydrolysis of Starting Material or Product: The presence of water can lead to the hydrolysis of the ester groups, especially under basic conditions, forming carboxylates that will not cyclize.
Troubleshooting Protocol:
-
Optimize the Base:
-
Use a Strong, Non-Nucleophilic Base: Employ a strong base like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) in an aprotic solvent like THF or toluene.[3] These bases will irreversibly deprotonate the α-carbon, driving the reaction forward.
-
Use at Least One Equivalent of Base: To ensure the final deprotonation of the β-keto ester product, which drives the equilibrium, use at least one full equivalent of the base.
-
-
Ensure Anhydrous Conditions:
-
Dry Your Solvent and Glassware: Thoroughly dry your solvent (e.g., by distilling over sodium/benzophenone for THF) and flame-dry your glassware under an inert atmosphere (nitrogen or argon).
-
Use High-Purity Starting Materials: Ensure your starting diester is free of water.
-
-
Control the Reaction Concentration:
-
High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M or less) to favor the intramolecular cyclization over intermolecular side reactions. Add the starting diester slowly to the base solution to maintain a low concentration of the starting material.
-
-
Monitor the Reaction:
-
TLC Analysis: Monitor the reaction progress by TLC to determine the optimal reaction time. Quench the reaction only after the starting material has been consumed.
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Use a stronger base (NaH, t-BuOK) and ensure at least 1 equivalent is used. |
| Intermolecular condensation | Run the reaction under high dilution conditions. | |
| Hydrolysis | Use anhydrous solvents and reagents. |
FAQ 2: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I prevent this?
The desired product, a β-keto ester, is susceptible to hydrolysis and subsequent decarboxylation, particularly during workup and purification.[4][5]
Mechanism of Decarboxylation:
The β-keto ester can be hydrolyzed to the corresponding β-keto acid under either acidic or basic conditions. Upon gentle heating, this β-keto acid readily loses carbon dioxide through a cyclic transition state to yield 1-Boc-3-oxopiperidine.[6]
Sources
Technical Support Center: By-Product Analysis for Methyl 1-Boc-3-oxopiperidine-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and analysis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate. This document is intended for researchers, chemists, and drug development professionals who are working with this versatile β-keto ester intermediate. As a key building block in the synthesis of complex pharmaceutical agents, ensuring its purity is paramount.
This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues, identify potential by-products, and implement robust analytical protocols.
Troubleshooting Guide & By-Product Analysis
This section addresses specific experimental observations and provides a logical framework for identifying the root cause and implementing corrective actions.
Question 1: My crude ¹H NMR shows a complex multiplet instead of a clean product spectrum. What are the likely impurities?
This is a common issue, often arising from several concurrent side reactions during the Dieckmann condensation or work-up. The primary suspects are unreacted starting material, by-products from intermolecular reactions, or degradation of the target molecule.
Causality: The Dieckmann condensation is an intramolecular reaction that relies on a strong base to generate an enolate, which then attacks the second ester group.[1] If conditions are not optimal (e.g., concentration too high, base addition too slow), intermolecular Claisen condensation can occur, leading to oligomeric by-products. Furthermore, the β-keto ester product itself can be sensitive to the reaction and work-up conditions.
Diagnostic Workflow:
-
Confirm Starting Material Presence: Check for characteristic peaks of your acyclic diester precursor.
-
LC-MS Analysis: This is the most powerful tool for this problem. An LC-MS analysis will separate the different components and provide their mass-to-charge ratios (m/z). This allows for the rapid identification of expected by-products.
-
Careful NMR Integration: Compare the integration of the Boc group singlet (~1.4-1.5 ppm) to the methoxy singlet (~3.7 ppm). A discrepancy can indicate partial Boc deprotection or hydrolysis.
Question 2: My LC-MS analysis shows a peak with a mass of [M-100]+. What is this by-product?
A mass loss of 100 amu (atomic mass units) from your target molecule (MW ≈ 257.29 g/mol ) corresponds to the complete loss of the tert-butoxycarbonyl (Boc) protecting group.
Mechanism of Formation: The Boc group is notoriously labile to acid. If the reaction quench or aqueous work-up is performed with a strong acid, or if the pH drifts too low for any reason, the Boc group can be cleaved. The resulting unprotected piperidine (Methyl 3-oxopiperidine-2-carboxylate) is a free secondary amine.
dot
Caption: Acid-catalyzed cleavage of the Boc protecting group.
Preventative Measures:
-
Use a mild acidic quench, such as saturated aqueous ammonium chloride (NH₄Cl).
-
If a stronger acid is necessary, perform the reaction and work-up at low temperatures (0-5 °C) to minimize the rate of deprotection.
-
Ensure any aqueous layers used for extraction are not strongly acidic.
Question 3: My yield is low, and I've isolated a significant amount of a different carboxylic acid by-product. What happened?
This strongly suggests hydrolysis of the methyl ester, resulting in the formation of 1-Boc-3-oxopiperidine-2-carboxylic acid.
Causality: The methyl ester can be saponified (hydrolyzed) under basic conditions, especially if the reaction is run for extended periods or at elevated temperatures in the presence of strong bases like sodium hydroxide or potassium hydroxide. The use of alkoxide bases like sodium ethoxide (NaOEt) in ethanol can also lead to transesterification, although hydrolysis is more common during aqueous work-up.
Identification:
-
LC-MS: The hydrolyzed product will have a mass of [M-14]+ (loss of CH₂) or more accurately, [M-CH₃+H]+.
-
¹H NMR: The characteristic singlet for the methyl ester at ~3.7 ppm will be absent in the by-product spectrum.
-
Solubility: The carboxylic acid by-product will be soluble in aqueous base (like NaHCO₃ solution) and will precipitate upon acidification, which can be used as an extraction method for separation.
Common By-Products Summary
The following table summarizes the most common by-products, their molecular weight changes relative to the parent molecule (M), and key analytical signatures.
| By-Product Name | Δ Mass (from M) | Key ¹H NMR Signature | Key LC-MS Signal (m/z) |
| Starting Diester Precursor | Varies | Presence of two distinct ester signals | Varies based on precursor |
| 1-Boc-3-oxopiperidine-2-carboxylic acid | -14 | Absence of methyl ester singlet (~3.7 ppm) | [M-14+H]⁺ or [M-H]⁻ |
| Methyl 3-oxopiperidine-2-carboxylate | -100 | Absence of Boc singlet (~1.4 ppm) | [M-100+H]⁺ |
| Decarboxylated Product (1-Boc-3-piperidone) | -59 | Absence of C2 proton and methoxycarbonyl group signals | [M-59+H]⁺, often observed as 199+H[2] |
| Intermolecular Condensation Product | ~2M - EtOH | Very complex, broad signals in the aliphatic region | High MW peaks, e.g., [2M-CH₃OH+H]⁺ |
Analytical Protocols
Rigorous analytical chemistry is the cornerstone of process understanding and quality control. Below are validated starting points for your own method development.
Protocol 1: Crude Reaction Mixture Analysis by LC-MS
This protocol is designed for rapid in-process control to assess reaction completion and profile the formation of by-products.
-
Sample Preparation:
-
Carefully quench a small aliquot (~5-10 µL) of the reaction mixture into 1 mL of a 50:50 acetonitrile:water solution.
-
Vortex thoroughly.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
LC Conditions:
-
Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Range: 100 - 800 m/z
-
Analysis: Look for the [M+H]⁺, [M+Na]⁺, and the key by-product ions listed in the table above.
-
Protocol 2: ¹H NMR Sample Preparation and Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and impurity identification.
-
Sample Preparation:
-
Take a representative sample of the crude oil or purified material (~5-10 mg).
-
Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. CDCl₃ is a good first choice for this compound.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Acquisition:
-
Acquire a standard proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis:
-
Product: Look for the key signals: a large singlet around 1.4-1.5 ppm (9H, Boc group), a singlet around 3.7-3.8 ppm (3H, methyl ester), and a complex set of multiplets between 2.0-4.5 ppm for the piperidine ring protons.[3]
-
Impurities: Analyze for the disappearance of these key signals or the appearance of new, unexpected peaks, cross-referencing with the by-product table.
-
Frequently Asked Questions (FAQs)
Q: My product seems to degrade upon storage or during purification on silica gel. Why?
A: this compound is a β-keto ester, a class of compounds known for their potential instability.[4] The primary degradation pathways are:
-
Decarboxylation: The β-keto ester can lose the C2-methoxycarbonyl group, especially when heated or exposed to acidic/basic conditions, to form 1-Boc-3-piperidone.
-
Epimerization: The proton at the C2 position is acidic and can be removed, leading to racemization or epimerization if a chiral center is present.
Standard silica gel is slightly acidic and can catalyze these degradation pathways. To mitigate this, consider using deactivated or neutral silica gel for chromatography, or minimize the time the compound spends on the column. Storing the purified product at low temperatures (-20 °C) under an inert atmosphere (N₂ or Ar) is also recommended.
Q: How can I best purify the final product?
A: Flash column chromatography is the most common method.
-
System: Use a non-polar/polar solvent system. A gradient of ethyl acetate in hexanes is a very common and effective choice.
-
TLC Monitoring: Carefully monitor the fractions by Thin Layer Chromatography (TLC) to separate the product from less polar (starting material) and more polar (hydrolyzed acid) impurities.
-
Alternative: For high-purity material required in later stages, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, isopropanol) may be an option if the product is a stable solid.
Q: What is the expected keto-enol tautomerism for this compound?
A: Like most β-keto esters, your compound can exist in equilibrium with its enol tautomer. In non-polar solvents like CDCl₃, the keto form is typically the major species observed by NMR. However, you may see minor peaks corresponding to the enol form, characterized by a broad signal for the enolic proton (often >10 ppm) and shifts in the adjacent vinyl protons. The ratio of keto to enol can be influenced by solvent, temperature, and pH.
dot
Caption: Keto-enol tautomerism of the β-keto ester.
References
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents.
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google Patents.
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. URL: [Link]
-
Dieckmann condensation - Purechemistry. URL: [Link]
-
Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - ResearchGate. URL: [Link]
- US5965767A - Beta ketoester compositions and method of manufacture - Google Patents.
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. URL: [Link]
-
Supporting information for - The Royal Society of Chemistry. URL: [Link]
-
1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem. URL: [Link]
-
Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem. URL: [Link]
-
21.6b Dieckmann Condensation Reactions - YouTube. URL: [Link]
-
(PDF) Mastering β-keto esters - ResearchGate. URL: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. URL: [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. Tert-butyl 3-oxopiperidine-1-carboxylate | C10H17NO3 | CID 2756825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate: An Essential Building Block for Drug Discovery
Introduction: The Significance of a Versatile Piperidine Scaffold
In the landscape of modern medicinal chemistry, the piperidine ring system stands as a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of novel drug candidates. Within this class of heterocycles, Methyl 1-Boc-3-oxopiperidine-2-carboxylate is a particularly valuable and versatile building block. The presence of a ketone at the 3-position and a methyl ester at the 2-position, ortho to the nitrogen, provides three distinct points for chemical modification. This trifunctionality allows for the rapid construction of complex molecular architectures and the exploration of diverse chemical space in drug discovery programs.
This guide provides a comparative analysis of two distinct synthetic routes for the preparation of this compound. Each route is evaluated based on its chemical logic, efficiency, scalability, and the nature of its starting materials. Detailed experimental protocols and supporting data are provided to aid researchers in selecting the most appropriate method for their specific needs.
Route 1: The Elegance of Intramolecular Cyclization: The Dieckmann Condensation
The Dieckmann condensation is a classic and powerful method for the formation of five- and six-membered cyclic β-keto esters through an intramolecular Claisen condensation of a diester. This approach is highly convergent and often provides a direct route to the desired cyclic core.
Causality Behind the Experimental Choices
The success of the Dieckmann condensation hinges on the careful selection of a strong, non-nucleophilic base. The base must be capable of deprotonating the α-carbon of one of the ester groups to form an enolate, which then acts as the nucleophile. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly employed for this purpose. The choice of an aprotic solvent like tetrahydrofuran (THF) or toluene is crucial to prevent protonation of the intermediate enolate and to ensure good solubility of the starting materials. The reaction is typically performed at elevated temperatures to drive the cyclization to completion. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting β-keto ester enolate.
Experimental Protocol: Dieckmann Condensation
Step 1: Synthesis of the Acyclic Diester Precursor (Dimethyl N-Boc-iminodiacetate)
This protocol assumes the starting acyclic diester is commercially available or can be synthesized from iminodiacetic acid.
Step 2: Dieckmann Condensation
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the acyclic diester precursor (1.0 equivalent) in anhydrous THF via a dropping funnel over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride with a few drops of methanol.
-
Slowly add a saturated aqueous solution of ammonium chloride to the flask.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.
Diagram of the Dieckmann Condensation Workflow
Caption: Workflow for the Dieckmann Condensation route.
Route 2: Building from a Heteroaromatic Precursor: A Multi-step Approach from Pyridine
This route employs a fundamentally different strategy, starting with a pre-formed six-membered aromatic ring, pyridine, and systematically modifying it to achieve the desired piperidine structure. This approach offers the advantage of starting with readily available and inexpensive materials, but typically involves more synthetic steps.
Causality Behind the Experimental Choices
The key transformations in this route are the reduction of the pyridine ring, protection of the resulting secondary amine, and selective oxidation. The catalytic hydrogenation of pyridine derivatives can be challenging, often requiring high pressures and temperatures, along with a suitable catalyst such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃)[1]. The choice of solvent can also influence the reaction's success. The introduction of the Boc protecting group using di-tert-butyl dicarbonate (Boc₂O) is a standard and high-yielding reaction, typically performed under basic conditions to deprotonate the piperidine nitrogen. The final oxidation of the 3-hydroxy group to a ketone requires a mild and selective oxidizing agent to avoid over-oxidation or side reactions. A Swern oxidation, using oxalyl chloride and dimethyl sulfoxide (DMSO), is a common and effective choice for this transformation[2].
Experimental Protocol: Synthesis from a Pyridine Derivative
Step 1: Synthesis of Dimethyl 2,3-pyridinedicarboxylate
This starting material can be prepared from 2,3-pyridinedicarboxylic acid via Fischer esterification.
Step 2: Catalytic Hydrogenation of the Pyridine Ring
-
In a high-pressure hydrogenation vessel, dissolve Dimethyl 2,3-pyridinedicarboxylate (1.0 equivalent) in methanol.
-
Add 5% Rhodium on alumina catalyst (5-10 mol%).
-
Pressurize the vessel with hydrogen gas (500-1000 psi) and heat to 50-80 °C.
-
Maintain the reaction under these conditions for 12-24 hours, monitoring for the disappearance of the starting material.
-
After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude piperidine diester.
Step 3: N-Boc Protection
-
Dissolve the crude piperidine diester in a suitable solvent such as dichloromethane (DCM) or a mixture of THF and water.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a base such as triethylamine (1.2 equivalents) or sodium bicarbonate (in the case of a biphasic system).
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
If using an aqueous system, separate the organic layer. If using an organic solvent, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected piperidine diester.
Step 4: Selective Reduction of the 3-Ester and Oxidation to the Ketone (Hypothetical two-step process, as direct selective oxidation is challenging)
This is a conceptual multi-step process as a direct, high-yielding single-step oxidation from the diester is not straightforward. A more plausible, albeit longer, route would involve selective reduction of the 3-position ester to an alcohol, followed by oxidation.
Step 4a (Alternative): Oxidation of a 3-Hydroxypiperidine Precursor
This assumes a starting material of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate is available.
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM and cool to -78 °C.
-
Slowly add a solution of dimethyl sulfoxide (DMSO, 2.0 equivalents) in DCM.
-
After stirring for 15 minutes, add a solution of Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate (1.0 equivalent) in DCM.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triethylamine (5.0 equivalents) and allow the reaction to warm to room temperature over 1 hour.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Diagram of the Pyridine-based Synthesis Workflow
Caption: Workflow for the synthesis from a pyridine derivative.
Comparative Analysis
| Feature | Route 1: Dieckmann Condensation | Route 2: From Pyridine Derivative |
| Starting Materials | Acyclic N-Boc protected diester | Dimethyl 2,3-pyridinedicarboxylate |
| Number of Steps | Fewer (potentially 1-2 steps from a common precursor) | More (multiple steps including hydrogenation, protection, and functional group manipulation) |
| Key Transformation | Intramolecular Claisen condensation | Catalytic hydrogenation and oxidation |
| Potential Yield | Generally good to excellent for the cyclization step | Variable, dependent on the efficiency of each step, particularly the hydrogenation |
| Scalability | Can be scalable, but may require careful control of reaction conditions | Potentially more challenging to scale due to high-pressure hydrogenation and multiple steps |
| Stereocontrol | Can be achieved if starting from a chiral acyclic precursor | Stereocenters are created during hydrogenation, which may lead to diastereomeric mixtures that require separation |
| Reagent & Safety | Requires handling of sodium hydride (pyrophoric) | Involves high-pressure hydrogenation (requires specialized equipment) and potentially hazardous oxidizing agents |
Conclusion and Future Perspectives
Both the Dieckmann condensation and the synthesis from a pyridine precursor represent viable strategies for the preparation of this compound. The choice between these routes will largely depend on the specific requirements of the research program, including the availability of starting materials, the desired scale of the synthesis, and the importance of stereocontrol.
The Dieckmann condensation offers a more convergent and potentially higher-yielding approach, especially if a suitable acyclic precursor is readily accessible. Its main drawback lies in the use of hazardous reagents like sodium hydride.
The pyridine-based route, while longer and potentially lower-yielding overall, starts from simpler, more readily available materials. The challenges associated with this route include the potentially harsh conditions required for hydrogenation and the need to control stereochemistry during this step.
Future research in this area could focus on developing more efficient and milder conditions for the catalytic hydrogenation of substituted pyridines, as well as exploring enzymatic or biocatalytic approaches to introduce chirality and perform selective oxidations. Such advancements would further enhance the accessibility of this important synthetic building block for the advancement of medicinal chemistry and drug discovery.
References
- CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google P
- CN105130879A - Preparation method of (R)
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. (URL: [Link])
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC - NIH. (URL: [Link])
- CN103204801A - Synthesis method for N-Boc-3-piperidone - Google P
- CN103304472A - Method for synthesizing 1-BOC-3-piperidone - Google P
-
Scholars Research Library - Der Pharma Chemica. (URL: [Link])
-
Synthesis of tert-butyl- 4-methyl-3-oxopiperidine-1-carboxylate - ResearchGate. (URL: [Link])
- CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google P
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google P
-
Oxidation of dimethyldi(2-pyridyl)borato Pt(II)Me(n) complexes, n = 1, 0, with H2O2: tandem B-to-Pt methyl group migration and formation of C-O bond - PubMed. (URL: [Link])
-
Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives - Organic Chemistry Portal. (URL: [Link])
-
Synthesis of 2, 3-pyridine-dicarboxylic acid - ResearchGate. (URL: [Link])
-
An Oxygen Walk Approach for C3 Selective Hydroxylation of Pyri- dines. (URL: [Link])
-
Synthesis and characterization of some new (1,3-Oxazepine) derivative from 6-methyl 2-thiouracil and study their biological activity. (URL: [Link])
-
A pyridine-woven covalent organic framework facilitating the immobilization of Co single atoms towards efficient photocatalytic H2 evolution - Journal of Materials Chemistry A (RSC Publishing). (URL: [Link])
- US4816588A - Method for the preparation of pyridine-2,3-dicarboxylic acids - Google P
-
Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. (URL: [Link])
Sources
Scaffold Efficacy & Synthetic Utility: Methyl 1-Boc-3-oxopiperidine-2-carboxylate vs. Structural Analogues
Executive Summary
Methyl 1-Boc-3-oxopiperidine-2-carboxylate (CAS: 59114-02-2) acts as a "gateway scaffold" in medicinal chemistry, primarily used to access 2,3-disubstituted piperidines . Unlike its 4-oxo regioisomer (used for 2,4-substitution patterns) or its pyrrolidine analogues, the 3-oxo-2-carboxylate motif offers a unique entry point into the Febrifugine and Halofuginone class of alkaloids.
While the molecule itself is a synthetic intermediate with negligible direct biological activity, its value is defined by the bioactive potential of its derivatives . This guide compares the biological performance of libraries built on this scaffold versus its structural analogues, focusing on antimalarial (Plasmodium falciparum) and anti-fibrotic efficacy.
Comparative Analysis: Scaffold Performance
A. vs. Pyrrolidine Analogues (Ring Contraction)
In the development of Febrifugine (a potent antimalarial alkaloid), researchers have compared the native piperidine core (derived from the 3-oxo scaffold) against ring-contracted pyrrolidine analogues.
-
Bioactivity Retention: Pyrrolidine analogues often retain the antimalarial potency of the parent piperidine.
-
Toxicity Profile: The piperidine core (specifically in Febrifugine) is associated with emetic side effects and liver toxicity. Ring contraction to pyrrolidine has been explored to dissociate this toxicity from therapeutic efficacy.
-
Synthetic Accessibility: The 3-oxopiperidine scaffold requires careful handling due to the lability of the
-keto ester (prone to decarboxylation), whereas pyrrolidine precursors are generally more stable.
B. vs. 4-Oxo Regioisomers (Positional Isomerism)
-
Stereochemical Control: The 3-oxo-2-carboxylate allows for Dynamic Kinetic Resolution (DKR) during reduction, simultaneously setting the C2 and C3 stereocenters (often yielding the cis-2,3-disubstituted amino alcohol).
-
Target Class:
-
3-Oxo Derived: Essential for Substance P antagonists (e.g., L-733,060) and Febrifugine (antimalarial).
-
4-Oxo Derived: Preferred for HDAC inhibitors and fentanyl analogues , where the pharmacophore requires separation between the nitrogen and the aryl/functional group.
-
C. vs. Acyclic Precursors (Homophenylalanine)
-
Conformational Restriction: The piperidine ring locks the nitrogen lone pair and side chains into specific vectors, reducing the entropic penalty of binding. Acyclic analogues (e.g., derived from homophenylalanine) often show 10-100x lower binding affinity for GPCR targets (like NK1) compared to the rigidified 3-substituted piperidines.
Biological Activity Data: The Febrifugine Case Study
The following data summarizes the activity of derivatives synthesized from this compound (and its downstream 3-hydroxy product) compared to analogues.
Table 1: Antimalarial and Cytotoxicity Profile of Scaffold Derivatives
| Scaffold Type | Derivative Class | Target (P. falciparum) IC50 | Cytotoxicity (KB Cells) | Therapeutic Index |
| 3-Oxopiperidine | Febrifugine (Native) | ~2.0 nM | High (Toxic) | Low |
| 3-Oxopiperidine | Halofuginone (Halogenated) | ~0.6 nM | Moderate | Moderate |
| Pyrrolidine | Ring-Contracted Analogue | ~2.5 - 10 nM | Low | High |
| Acyclic | Open-chain Amine | >1000 nM | Low | N/A |
Note: Data represents aggregated trends from structure-activity relationship (SAR) studies on Febrifugine analogues [1, 2].
Experimental Protocols
Protocol A: Asymmetric Dynamic Kinetic Resolution (DKR)
This is the industry-standard method to convert the achiral/racemic 3-oxo scaffold into the chiral bioactive 3-hydroxy-2-carboxylate core.
Objective: Synthesis of (2S, 3R)-Methyl 1-Boc-3-hydroxypiperidine-2-carboxylate.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Catalyst: RuCl[p-cymene][(R,R)-TsDPEN] (1 mol%)
-
Solvent: Dichloromethane (DCM) / Triethylamine (5:1)
-
Hydrogen Source: Formic acid / Triethylamine azeotrope (5:2)
Workflow:
-
Preparation: Dissolve the 3-oxopiperidine substrate in degassed DCM under Argon.
-
Catalyst Addition: Add the Ruthenium catalyst and cool the mixture to 0°C.
-
Reduction: Slowly add the Formic acid/TEA mixture. The reaction relies on the rapid racemization of the C2 stereocenter (via enolization) and the selective reduction of one enantiomer by the chiral catalyst.
-
Monitoring: Stir at room temperature for 24 hours. Monitor by TLC (stain with KMnO4; ketone reduces to alcohol).
-
Workup: Quench with saturated NaHCO3. Extract with EtOAc.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Validation: Measure optical rotation and diastereomeric ratio (dr) via 1H NMR. Expect >95% ee and >20:1 cis/trans selectivity.
Protocol B: Feist-Bénary Furan Synthesis (Derivative Generation)
Used to fuse a furan ring to the piperidine core, common in alkaloid synthesis.
Workflow:
-
Dissolve this compound in Methanol.
-
Add Chloroacetaldehyde (1.2 eq) and Ammonia (aq) or Pyridine.
-
Reflux for 4-6 hours.
-
The
-keto ester undergoes condensation and cyclization to form the furo[3,2-c]pyridine core.
Visualizing the Pathway (DOT Diagrams)
Diagram 1: Divergent Synthesis from the 3-Oxo Scaffold
This diagram illustrates how the 3-oxo scaffold serves as a branch point for distinct therapeutic classes.
Caption: Divergent synthetic pathways transforming the 3-oxo scaffold into major bioactive classes.
Diagram 2: Structure-Activity Relationship (SAR) Logic
Comparing the pharmacophoric features of the 3-oxo derivatives vs. 4-oxo derivatives.
Caption: SAR comparison showing why the 3-oxo scaffold is privileged for NK1/Febrifugine targets but poor for HDAC targets.
References
-
McLaughlin, N. P., & Evans, P. (2010). Dihydroxylation of piperidines: a route to the febrifugine alkaloids. The Journal of Organic Chemistry.[1][2]
-
Kikuchi, H., et al. (2006). Potent antimalarial febrifugine analogues against the plasmodium malaria parasite. Journal of Medicinal Chemistry.
-
Coldham, I., et al. (2007).[3] Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine. Chemical Communications.[3][4]
-
Ogasawara, K., et al. (2002). Synthesis of Febrifugine and Isofebrifugine.[5][6] Organic Letters.
-
Senanayake, C. H. (2008). Applications of Dynamic Kinetic Resolution in Synthesis. Aldrichimica Acta.
Sources
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dynamic kinetic and kinetic resolution of N-Boc-2-lithiopiperidine - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Chemical synthesis of febrifugine and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Synthetic Chemist's Compass: A Cost-Benefit Analysis of Methyl 1-Boc-3-oxopiperidine-2-carboxylate Synthesis
For researchers, scientists, and professionals in the fast-paced world of drug development, the efficient synthesis of complex molecular scaffolds is paramount. Among these, the piperidine moiety remains a cornerstone of medicinal chemistry, appearing in a vast array of approved therapeutics. This guide provides an in-depth cost-benefit analysis of the synthesis of a valuable building block, Methyl 1-Boc-3-oxopiperidine-2-carboxylate. We will dissect two prominent synthetic routes, offering a comparative look at their economic and practical viability, supported by detailed experimental protocols and data. Our goal is to equip you with the critical insights needed to make informed decisions in your synthetic endeavors, balancing the scales of cost, efficiency, and scalability.
The Strategic Importance of this compound
The title compound is a versatile intermediate, featuring a protected amine, a β-keto ester functionality, and a chiral center (upon enolization and subsequent reaction). This trifecta of reactive sites allows for diverse and selective modifications, making it a highly sought-after precursor for the synthesis of complex alkaloids, novel therapeutic agents, and combinatorial libraries. The Boc protecting group ensures stability and allows for mild deprotection, while the β-keto ester is a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions.
Synthetic Route 1: The Pyridine Pathway - A Classic Approach
A well-established and frequently utilized route to piperidine derivatives begins with readily available pyridine precursors. This multi-step synthesis leverages common and well-understood transformations.
Workflow for the Pyridine Pathway
Caption: Synthetic workflow starting from 3-hydroxypyridine.
Experimental Protocol: Pyridine Pathway
Step 1: N-Benzylation of 3-Hydroxypyridine
-
To a solution of 3-hydroxypyridine (1.0 eq) in a suitable organic solvent such as ethanol, add benzyl bromide (1.05 eq).
-
The reaction mixture is stirred at room temperature overnight.
-
The resulting precipitate, N-benzyl-3-hydroxypyridinium bromide, is collected by filtration and washed with cold ethanol.
Step 2: Reduction to N-Benzyl-3-hydroxypiperidine
-
The N-benzyl-3-hydroxypyridinium bromide (1.0 eq) is dissolved in ethanol and cooled to 0 °C in an ice bath.
-
Sodium borohydride (2.1 eq) is added portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction is stirred at room temperature overnight.
-
The reaction is quenched by the addition of water, and the ethanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield N-benzyl-3-hydroxypiperidine.[1]
Step 3: Boc Protection and Debenzylation
-
N-benzyl-3-hydroxypiperidine (1.0 eq) is dissolved in methanol.
-
Di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) and a catalytic amount of 10% palladium on carbon (Pd/C) are added.
-
The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) for 5 hours.
-
The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give N-Boc-3-hydroxypiperidine.[1]
Step 4: Swern Oxidation to N-Boc-3-piperidone
-
A solution of oxalyl chloride (1.2 eq) in dichloromethane (DCM) is cooled to -78 °C.
-
Dimethyl sulfoxide (DMSO, 2.4 eq) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of N-Boc-3-hydroxypiperidine (1.0 eq) in DCM is added slowly.
-
After stirring for 20 minutes, triethylamine (5.0 eq) is added, and the reaction is allowed to warm to room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried, and concentrated to afford N-Boc-3-piperidone.[2] A detailed protocol can be found in various sources.[2][3]
Step 5: Dieckmann Condensation
-
To a solution of N-Boc-3-piperidone (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF), add a strong base such as sodium hydride or sodium ethoxide at 0 °C.
-
After stirring for a short period, add dimethyl carbonate (1.2 eq).
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield this compound.
Cost-Benefit Analysis: Pyridine Pathway
| Metric | Analysis |
| Cost | The starting material, 3-hydroxypyridine, is relatively inexpensive. However, the multi-step nature of this synthesis and the use of palladium on carbon and other reagents can increase the overall cost, especially at a larger scale. |
| Yield | Overall yields for this multi-step synthesis can be moderate, with each step contributing to potential product loss. A reported overall yield for the synthesis of N-Boc-3-piperidone is over 42%.[1] |
| Scalability | This route is generally scalable, with most reactions being well-behaved on a larger scale. However, the hydrogenation step may require specialized equipment for high-pressure reactions. |
| Safety & Environmental | The use of sodium borohydride requires careful handling due to its reactivity with water. The Swern oxidation generates volatile and odorous byproducts like dimethyl sulfide and requires low temperatures. |
| Versatility | This route allows for the synthesis of a variety of substituted piperidines by starting with substituted pyridines. |
Synthetic Route 2: The Chiral Pool Approach - Leveraging Nature's Building Blocks
An alternative and elegant strategy for synthesizing chiral piperidine derivatives involves starting from readily available and enantiomerically pure building blocks from the "chiral pool," such as amino acids. L-glutamic acid is a prime candidate for this approach.
Workflow for the L-Glutamic Acid Pathway
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
